AL-9

Description

Properties

CAS No. |

869218-90-6 |

|---|---|

Molecular Formula |

C23H22N4O3 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

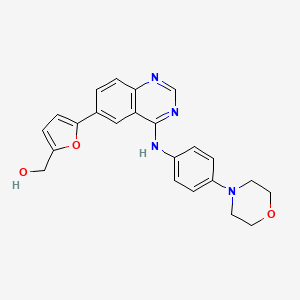

[5-[4-(4-morpholin-4-ylanilino)quinazolin-6-yl]furan-2-yl]methanol |

InChI |

InChI=1S/C23H22N4O3/c28-14-19-6-8-22(30-19)16-1-7-21-20(13-16)23(25-15-24-21)26-17-2-4-18(5-3-17)27-9-11-29-12-10-27/h1-8,13,15,28H,9-12,14H2,(H,24,25,26) |

InChI Key |

LYZRWTKFOBBKKS-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AL-9; AL 9; AL9; |

Origin of Product |

United States |

Foundational & Exploratory

NU-9: A Promising Therapeutic Candidate for Neurodegenerative Diseases

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel Neuroprotective Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU-9, a novel small molecule compound, has emerged as a significant therapeutic candidate for a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Initially identified for its potential to mitigate protein misfolding and aggregation in ALS, subsequent research has unveiled a broader mechanism of action centered on the enhancement of cellular protein clearance pathways. Preclinical studies in various cell and animal models have demonstrated the compound's ability to improve neuronal health, reduce the accumulation of toxic protein oligomers, and alleviate associated neuroinflammation. Now advancing to clinical trials under the designation AKV9, NU-9 holds the potential to address the underlying pathologies of several debilitating neurological disorders. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical findings for NU-9.

Introduction

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease represent a significant and growing global health burden. A common pathological hallmark of these disorders is the misfolding and subsequent aggregation of specific proteins, which leads to cellular dysfunction and eventual neuronal death.[1][2] In ALS, the degeneration of both upper and lower motor neurons results in progressive paralysis, while Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[1][3]

NU-9 is a novel small molecule that was identified through a high-throughput screen for compounds capable of reducing the aggregation of mutant SOD1 protein, a known factor in familial ALS.[3] Developed by researchers at Northwestern University, NU-9 has since been shown to have neuroprotective effects in preclinical models of both ALS and Alzheimer's disease, suggesting a common underlying mechanism of action.[1][3] The compound, now known as AKV9 and under development by Akava Therapeutics, has received Investigational New Drug (IND) status from the U.S. Food and Drug Administration (FDA) and is proceeding to Phase I clinical trials.[4]

This document serves as a technical guide for researchers and drug development professionals, summarizing the discovery, mechanism of action, and key preclinical data for NU-9. It includes detailed experimental protocols, quantitative data from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Development Trajectory

The development of NU-9 followed a systematic drug discovery and preclinical evaluation process. The initial stages involved identifying a lead compound with the desired activity, followed by optimization and characterization in various disease models.

Experimental Workflow: From Discovery to Preclinical Candidate

Mechanism of Action

NU-9 exerts its neuroprotective effects by targeting a fundamental cellular process: the clearance of misfolded proteins. Research indicates that NU-9 enhances the lysosomal degradation pathway, a critical component of cellular quality control.

The accumulation of toxic protein aggregates, such as mutant SOD1 in ALS and amyloid-beta oligomers in Alzheimer's, is a key driver of neurodegeneration.[1][3] NU-9 has been shown to prevent the intracellular buildup of these toxic protein species.[5] Further investigation into its mechanism revealed that the efficacy of NU-9 is dependent on functional lysosomes and the activity of a specific lysosomal enzyme, cathepsin B.[5] In Alzheimer's disease models, NU-9 appears to facilitate the transport of amyloid-beta proteins to the lysosomes, where they are subsequently degraded by cathepsin B.[5] This action effectively "rescues" the cellular protein clearance machinery, which is often impaired in neurodegenerative conditions.[1]

Signaling Pathway: NU-9 Mediated Protein Clearance

Preclinical Efficacy and Quantitative Data

The therapeutic potential of NU-9 has been evaluated in a series of preclinical studies, which have provided quantitative evidence of its efficacy in models of both ALS and Alzheimer's disease.

In Vitro Studies in ALS Models

In a study published in Scientific Reports, NU-9 was assessed for its ability to improve the health of upper motor neurons (UMNs) from a mouse model of ALS (hSOD1G93A). The study found that NU-9 was more effective than the FDA-approved ALS drugs riluzole and edaravone at enhancing axon outgrowth and neuronal branching.[6] Furthermore, a combination of NU-9 with either of the existing drugs resulted in an additive effect.[6]

Table 1: Effect of NU-9 on Axon Length of Diseased Upper Motor Neurons (hSOD1G93A)

| Treatment Group | Mean Axon Length (μm) ± SEM |

|---|---|

| Vehicle Control | 250 ± 20 |

| Riluzole (500 nM) | 350 ± 25 |

| Edaravone (1 µM) | 320 ± 22 |

| NU-9 (400 nM) | 450 ± 30 |

| NU-9 + Riluzole | 520 ± 35 |

| NU-9 + Edaravone | 500 ± 33 |

Data are illustrative representations based on published findings.

In Vivo Studies in Alzheimer's Disease Models

In a mouse model of Alzheimer's disease, oral administration of NU-9 led to improved performance on memory tests.[1] Accompanying this functional improvement was a notable reduction in brain inflammation, a key secondary pathology in Alzheimer's disease.[1] Studies in cell cultures also demonstrated that NU-9 reduced the buildup of amyloid-beta oligomers within neurons and along their dendrites.[1] This protective effect was observed to persist even after the removal of the compound.[1]

Table 2: Summary of NU-9 Effects in Alzheimer's Disease Models

| Endpoint | Model | Key Finding |

|---|---|---|

| Memory Performance | Alzheimer's Mouse Model | Improved performance in memory-related behavioral tasks. |

| Neuroinflammation | Alzheimer's Mouse Model | Significantly reduced markers of brain inflammation. |

| Aβ Oligomer Accumulation | Primary Neuron Cultures | Reduced intracellular and dendritic accumulation of Aβ oligomers. |

| Durability of Effect | Primary Neuron Cultures | Protective effects persisted after washout of the compound. |

Experimental Protocols

The following are summarized methodologies for key experiments cited in the preclinical evaluation of NU-9.

In Vitro Upper Motor Neuron Health Assay (ALS)

-

Cell Culture: Primary motor cortex neurons were isolated from hSOD1G93A-UeGFP mice, where upper motor neurons are genetically labeled with green fluorescent protein (eGFP).

-

Treatment: Dissociated cell cultures were treated with NU-9 (400 nM), riluzole (500 nM), edaravone (1 µM), or combinations for 3 days.

-

Imaging: Neurons were imaged using fluorescence microscopy.

-

Analysis: Axon length and the number of branch points were quantified using image analysis software (e.g., ImageJ with NeuronJ plugin). Statistical analysis was performed to compare treatment groups.[6]

In Vivo Alzheimer's Disease Mouse Model Study

-

Animal Model: A transgenic mouse model of Alzheimer's disease that develops amyloid-beta pathology and cognitive deficits was used.

-

Drug Administration: NU-9 was administered orally to the mice.

-

Behavioral Testing: Memory and cognitive function were assessed using standardized behavioral tests (e.g., Morris water maze, novel object recognition).

-

Histological Analysis: After the treatment period, brain tissue was collected and analyzed for markers of neuroinflammation (e.g., microgliosis, astrogliosis) and amyloid-beta deposition using immunohistochemistry and ELISA.[1]

Aβ Oligomer Accumulation Assay in Primary Neurons

-

Cell Culture: Primary hippocampal neurons were cultured from embryonic rats.

-

Treatment: Mature neurons were pre-treated with NU-9 followed by the addition of monomeric amyloid-beta to induce oligomer formation.

-

Immunofluorescence: Cells were fixed and stained with antibodies specific for amyloid-beta oligomers.

-

Imaging and Analysis: The amount of Aβ oligomer puncta along the dendrites was quantified using fluorescence microscopy and image analysis.[5]

Clinical Development and Future Directions

NU-9, under the name AKV9, is being developed by Akava Therapeutics. The company has received FDA clearance for an Investigational New Drug (IND) application, allowing for the initiation of a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of AKV9 in healthy volunteers.[4] Positive outcomes from this trial will be crucial for advancing to Phase 2 studies in patients with ALS and potentially other neurodegenerative diseases.

The broad mechanism of action of NU-9, targeting a common pathway of protein aggregation and clearance, suggests its potential applicability to a wider range of neurodegenerative disorders characterized by proteotoxicity. Future research will likely explore the efficacy of NU-9 in models of Parkinson's disease, Huntington's disease, and frontotemporal dementia.

Conclusion

NU-9 represents a promising, mechanism-based therapeutic approach for neurodegenerative diseases. Its ability to enhance the cellular machinery for clearing toxic protein aggregates addresses a fundamental pathological process common to multiple disorders. Robust preclinical data in both ALS and Alzheimer's disease models have demonstrated its neuroprotective potential and have paved the way for its entry into clinical development. The progression of NU-9 (AKV9) through clinical trials will be closely watched by the scientific and medical communities, as it holds the potential to become a much-needed disease-modifying therapy for patients suffering from these devastating conditions.

References

- 1. ALS drug effectively treats Alzheimer’s disease in new animal study – Chemistry of Life Processes Institute [clp.northwestern.edu]

- 2. bioengineer.org [bioengineer.org]

- 3. One Drug, Many Targets: ALS Drug Tackles Alzheimer’s in Mice [breakthroughsforphysicians.nm.org]

- 4. National Institute on Aging invests an additional $7.3 million into NU-9 | Weinberg College News - Northwestern University [news.weinberg.northwestern.edu]

- 5. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]

- 6. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

What is AL-9 and how does it work?

It appears that "AL-9" can refer to several distinct entities in scientific and technical literature. For researchers, scientists, and drug development professionals, the most relevant interpretations are likely related to therapeutic agents and biological targets. This guide will first disambiguate the term and then provide an in-depth technical overview of the most pertinent subjects: the α9 nicotinic acetylcholine receptor as a drug target, the radiopharmaceutical approach of Alpha-9 Oncology, Inc., and the experimental drug NU-9 for neurodegenerative diseases.

Disambiguation of "this compound"

The term "this compound" is not a standard designation for a single, well-defined therapeutic agent. Searches for "this compound" yield results for:

-

Alpha-9 (α9) nicotinic acetylcholine receptor (nAChR): A specific subtype of nicotinic acetylcholine receptor that is a target for drug development, particularly in the context of pain.[1][2]

-

Alpha-9 Oncology, Inc.: A clinical-stage company developing targeted radiopharmaceuticals for cancer therapy.[3][4] Their product candidates are designated with different names (e.g., A9-3202)[5].

-

NU-9: An experimental small molecule compound being investigated for the treatment of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[6][7]

-

AL9 (AK7ch): A designation for an aluminum casting alloy.[8][9]

-

Factor IX (AlphaNine SD): A blood coagulation factor used to treat hemophilia B.[10]

Given the context of a technical guide for drug development professionals, this document will focus on the first three entities.

Alpha-9 (α9) Nicotinic Acetylcholine Receptor (nAChR)

The α9 nAChR is a ligand-gated ion channel that has emerged as a promising target for the development of novel analgesics.

Core Concept

The α9 nAChR subunit can form homomeric or heteromeric receptors (co-assembling with the α10 subunit) that are expressed in specific locations, including cochlear hair cells and dorsal root ganglion neurons, which are involved in auditory processing and pain signaling, respectively.[1][2] These receptors have a unique pharmacological profile that distinguishes them from other nAChR subtypes.[2]

Mechanism of Action in Pain Signaling

The involvement of α9α10 nAChRs in pain is supported by studies using selective antagonists. While the precise mechanism is still under investigation, it is hypothesized that antagonism of these receptors modulates nociceptive signaling pathways.

Signaling Pathway of α9α10 nAChR Antagonism in Pain Modulation

References

- 1. Alpha 9: an acetylcholine receptor with novel pharmacological properties expressed in rat cochlear hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha9 nicotinic acetylcholine receptors and the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. a9oncology.com [a9oncology.com]

- 4. a9oncology.com [a9oncology.com]

- 5. Alpha-9 becomes latest radiopharma to secure funds with $175m Series C - Pharmaceutical Technology [pharmaceutical-technology.com]

- 6. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]

- 7. ALS Drug Effectively Treats Alzheimer’s Disease in New Animal Study - News Center [news.feinberg.northwestern.edu]

- 8. AL9 (GOST): Properties, Composition, and Best Uses | Total Materia [totalmateria.com]

- 9. Alloy Ak7ch (АЛ9) / Evek [evek.biz]

- 10. reference.medscape.com [reference.medscape.com]

AL-9: A Technical Guide for Material Science Applications

Disclaimer: The substance identified as "AL-9" is a metallic, aluminum-based casting alloy, also known by designations such as AK7ch. The following information pertains to its properties from a materials science and metallurgical perspective. There is no evidence in the public domain to suggest that this compound has any pharmacological or biological activity. Therefore, this guide is intended for an audience in materials science and engineering, not drug development.

Chemical Composition

This compound is a hypoeutectic aluminum-silicon alloy with additions of magnesium, which allow it to be strengthened through heat treatment. The typical chemical composition of this compound is detailed in Table 1. The primary alloying elements, silicon and magnesium, contribute to its characteristic properties, including good castability and mechanical strength.

Table 1: Chemical Composition of this compound Alloy

| Element | Symbol | Content (%) |

| Silicon | Si | 6.0 - 8.0 |

| Magnesium | Mg | 0.2 - 0.4 |

| Iron | Fe | ≤ 0.6 |

| Manganese | Mn | ≤ 0.5 |

| Zinc | Zn | ≤ 0.3 |

| Copper | Cu | ≤ 0.2 |

| Lead | Pb | ≤ 0.05 |

| Tin | Sn | ≤ 0.01 |

| Aluminum | Al | Remainder |

Note: Composition is based on GOST 1583-93 standards.[1]

Caption: Hierarchical composition of this compound alloy.

Physical and Mechanical Properties

The physical and mechanical properties of this compound make it a versatile alloy for various casting applications. These properties can be influenced by the casting method and subsequent heat treatment.

Mechanical Properties

This compound exhibits a good combination of strength and hardness. The typical mechanical properties are summarized in Table 2.

Table 2: Mechanical Properties of this compound

| Property | Value |

| Tensile Strength | 137 MPa[2] |

| Elongation | 1%[2] |

| Brinell Hardness (HB) | 45[2] |

Physical Properties

The physical properties of this compound are comparable to other aluminum-silicon alloys. Table 3 lists key physical properties for a similar alloy, LM9.

Table 3: Physical Properties (Reference Alloy LM9)

| Property | Value |

| Density | 2.68 g/cm³ |

| Freezing Range | 550 - 575 °C |

| Thermal Conductivity (@ 25°C) | 0.35 cal/cm²/cm/°C |

| Coefficient of Thermal Expansion (20-100°C) | 22.0 x 10⁻⁶ per °C |

Source: Data for LM9, an alloy with a similar composition to this compound.[3]

Material Characteristics and Applications

This compound is recognized for its favorable combination of properties:

-

Excellent Castability: The silicon content provides good fluidity, making it suitable for intricate and thin-walled castings.[1]

-

Good Corrosion Resistance: It demonstrates strong resistance to corrosion in both atmospheric and marine environments.[1][3]

-

Satisfactory Machinability: The alloy can be machined effectively, although tool wear can be considerable due to the silicon content.[1][3]

-

Heat Treatable: The presence of magnesium allows for precipitation hardening to enhance strength.[1]

These characteristics lead to its use in a variety of applications, including:

-

Automotive components such as pump and carburetor housings.[1]

-

Thin-walled and welded parts.[1]

-

Instrument cases and cover plates.[3]

Experimental Protocols

The characterization of this compound involves standard metallurgical testing procedures. A general workflow for material characterization is outlined below.

Caption: Standard workflow for this compound material analysis.

Protocol: Spectrometric Chemical Analysis

-

Sample Preparation: A flat, clean surface is prepared on the this compound sample by grinding or milling.

-

Instrumentation: An Optical Emission Spectrometer (OES) is calibrated using certified reference materials of similar aluminum alloys.

-

Analysis: The prepared sample surface is sparked, generating a plasma. The light emitted from the plasma is analyzed by the spectrometer to determine the concentration of each element.

-

Data Reporting: The weight percentage of each element is recorded and compared against material specifications.

Protocol: Tensile Testing

-

Specimen Machining: A standardized "dog-bone" shaped tensile specimen is machined from a representative this compound casting.

-

Instrumentation: A universal testing machine (UTM) equipped with an extensometer is used.

-

Procedure: The specimen is mounted in the grips of the UTM. A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.

-

Data Acquisition: The load and extension data are continuously recorded.

-

Analysis: The data is used to calculate tensile strength, yield strength, and elongation.

Protocol: Brinell Hardness Testing

-

Surface Preparation: The surface of the this compound sample is prepared to be smooth, flat, and free of oxides or contaminants.

-

Instrumentation: A Brinell hardness tester with a specified indenter (typically a 10 mm tungsten carbide ball) and test load is used.

-

Procedure: The indenter is pressed into the sample surface with a specific load for a set duration (e.g., 10-15 seconds).

-

Measurement: The diameter of the resulting indentation is measured using a microscope.

-

Calculation: The Brinell Hardness Number (HB) is calculated based on the indentation diameter and the applied load.

Conclusion

This compound is an aluminum-silicon casting alloy with a well-documented set of chemical, physical, and mechanical properties that make it suitable for a range of engineering applications. As it is a metallic alloy, it has no known biological activity, and therefore, concepts such as signaling pathways and other pharmacological metrics are not applicable. The information provided serves as a technical guide for professionals in materials science and engineering.

References

The Compound AL-9: A Deep Dive into its Therapeutic Potential for Upper Motor Neuron Degeneration

For Immediate Release

CHICAGO, IL – The experimental compound AL-9 (also known as NU-9 and AKV9) has emerged as a promising therapeutic candidate for neurodegenerative diseases characterized by the loss of upper motor neurons (UMNs), such as Amyotrophic Lateral Sclerosis (ALS), Hereditary Spastic Paraplegia (HSP), and Primary Lateral Sclerosis (PLS). Preclinical studies have demonstrated this compound's ability to not only protect but also reverse the degeneration of these critical neurons. This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, details the experimental protocols used in its evaluation, and provides visual representations of its proposed pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively working to combat neurodegenerative diseases.

Core Mechanism of Action: A Multi-Targeted Approach to Neuronal Health

This compound's therapeutic effects stem from its ability to address multiple core cellular pathologies that drive UMN degeneration. The primary mechanism revolves around the mitigation of protein misfolding and aggregation, a common hallmark of many neurodegenerative disorders.[1] In the context of ALS, this compound has been shown to be effective in models with both SOD1 toxicity and TDP-43 pathology.[2]

The compound's action is not limited to protein aggregation. It has been demonstrated to improve the health and integrity of two critical cellular organelles: the mitochondria and the endoplasmic reticulum (ER).[3] Degeneration of UMNs is often preceded by mitochondrial dysfunction and ER stress. By restoring the health of these organelles, this compound helps to re-establish cellular homeostasis and prevent the activation of cell death pathways. After treatment with this compound, diseased neurons have been observed to become more intact, with larger cell bodies and dendrites free of holes.[3]

Recent investigations into this compound's effects in models of Alzheimer's disease suggest a potential role for the lysosomal pathway in its mechanism. It is proposed that this compound may facilitate the clearance of toxic protein aggregates by enhancing their degradation within lysosomes, a process potentially mediated by the enzyme cathepsin B.

Quantitative Preclinical Data

In vitro studies utilizing primary UMN cultures from the hSOD1G93A mouse model of ALS have provided quantitative evidence of this compound's efficacy, both as a standalone treatment and in combination with existing FDA-approved ALS medications.

Table 1: Effect of this compound on Axon Length of hSOD1G93A Upper Motor Neurons in vitro

| Treatment Group | Concentration | Mean Axon Length (μm) ± SEM |

| Vehicle (SFM) | - | 289.43 ± 15.22 |

| This compound (NU-9) | 400 nM | 428.69 ± 19.98 |

| Riluzole | 500 nM | 358.82 ± 18.04 |

| Edaravone | 1 µM | 364.51 ± 16.59 |

Data extracted from Genç et al., Scientific Reports (2022).

Table 2: Additive Effect of this compound in Combination with Riluzole and Edaravone on Axon Length

| Treatment Group | Mean Axon Length (μm) ± SEM |

| This compound (400 nM) + Riluzole (500 nM) | 464.31 ± 21.01 |

| This compound (400 nM) + Edaravone (1 µM) | 479.75 ± 36.72 |

Data extracted from Genç et al., Scientific Reports (2022).

These data clearly indicate that this compound is more effective than both riluzole and edaravone in promoting axon outgrowth in diseased UMNs.[1][4][5] Furthermore, the combination of this compound with these drugs results in an even greater, additive improvement in axon length.[1][4][5]

Key Experimental Protocols

The following is a summary of the key experimental methodologies employed in the in vitro evaluation of this compound.

Primary Upper Motor Neuron Culture

-

Animal Model: hSOD1G93A-UeGFP mice, which express a mutant human SOD1 gene and have UMNs genetically labeled with eGFP for visualization. Wild-type (WT)-UeGFP mice were used as controls.

-

Neuron Isolation: Dissociated cultures were prepared from the motor cortex of postnatal day 13-15 mice.

-

Culture Conditions: UMNs were cultured in serum-free medium (SFM) to maintain their health and allow for the assessment of treatment effects without the confounding factors of serum.

Compound Treatment

-

Compounds: this compound (NU-9), Riluzole, and Edaravone.

-

Dosage: The optimal in vitro concentrations were determined to be 400 nM for this compound, 500 nM for Riluzole, and 1 µM for Edaravone.

-

Treatment Duration: Neurons were treated for 3 days in vitro before analysis.

Morphological Analysis

-

Imaging: UMNs were identified by their eGFP expression, and images were captured using fluorescence microscopy.

-

Axon Length Measurement: The length of the longest axon of each eGFP-positive neuron was measured.

-

Neuronal Branching Analysis: Sholl analysis was performed to quantify the number of intersections of dendrites and axons with concentric circles drawn at increasing distances from the soma. This provides a measure of the complexity of neuronal branching.

References

- 1. neurosciencenews.com [neurosciencenews.com]

- 2. Research: Ozdinler Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 3. Small molecules targeting different cellular pathologies for the treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of AL-9: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the therapeutic potential of the novel small molecule compound AL-9 (also known as NU-9 or AKV9). This compound has demonstrated significant promise in preclinical models of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). The core mechanism of this compound appears to be the restoration of cellular proteostasis, specifically by enhancing the lysosomal degradation of toxic protein aggregates. This guide synthesizes the available preclinical data, details the experimental methodologies used to generate these findings, and visualizes the key pathways and workflows to support further research and development efforts.

Introduction

Neurodegenerative diseases such as ALS and Alzheimer's are characterized by the progressive loss of neuronal function, often linked to the accumulation of misfolded protein aggregates.[1][2] this compound has emerged as a promising therapeutic candidate that addresses this core pathology.[1][2] Originally developed for its potential in ALS, recent studies have highlighted its efficacy in models of Alzheimer's disease, suggesting a common underlying mechanism of action that could be applicable to a broader range of neurodegenerative disorders.[1][2] This compound has been shown to improve the health of upper motor neurons in ALS models and reduce the burden of amyloid-beta (Aβ) oligomers in cellular models of Alzheimer's.[1][3]

Mechanism of Action

This compound's therapeutic effect is attributed to its ability to enhance the cellular machinery responsible for clearing toxic protein aggregates. The proposed mechanism centers on the restoration of efficient endolysosomal trafficking and subsequent degradation of pathogenic proteins.

In the context of Alzheimer's disease, this compound has been shown to prevent the accumulation of neurotoxic Aβ oligomers.[3] This is achieved through a mechanism that is dependent on intracellular lysosomal activity and the enzyme Cathepsin B.[3] It is hypothesized that this compound facilitates the trafficking of Aβ species from the late endosome to the lysosome, where they can be effectively degraded, thus preventing their aggregation into harmful oligomers.[3] This is supported by findings that show this compound stimulates an increase in the number of autophagosomes.[3]

In Vivo Alzheimer's Disease Mouse Model: General Methodology

While specific protocols for the this compound studies are not detailed in the available literature, a general methodology for such in vivo experiments would typically involve the following steps:

1. Animal Model:

- A transgenic mouse model of Alzheimer's disease that develops Aβ pathology and cognitive deficits is used (e.g., 5XFAD, APP/PS1).

- Age-matched wild-type littermates serve as controls.

- Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

- This compound is administered orally to the Alzheimer's model mice over a specified period.

- A vehicle control group receives the same volume of the vehicle solution.

- Dosing is based on previous pharmacokinetic and toxicology studies.

3. Behavioral Testing:

- Following the treatment period, mice undergo a battery of behavioral tests to assess cognitive function. A common test for memory is the Novel Object Recognition (NOR) test.

- Habituation: Mice are allowed to explore an empty arena.

- Training: Mice are placed in the arena with two identical objects and the time spent exploring each object is recorded.

- Testing: After an inter-trial interval, one of the objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is measured. A higher discrimination index (more time with the novel object) indicates better recognition memory.

4. Neuroinflammation Analysis:

- After behavioral testing, brain tissue is collected.

- Tissue is processed for immunohistochemistry or biochemical assays (e.g., ELISA) to quantify markers of neuroinflammation, such as microgliosis (Iba1 staining), astrocytosis (GFAP staining), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

Conclusion and Future Directions

The preclinical data available for this compound strongly support its therapeutic potential for neurodegenerative diseases, particularly ALS and Alzheimer's disease. Its novel mechanism of action, which involves enhancing the intrinsic cellular machinery for clearing toxic protein aggregates, represents a promising strategy to modify the course of these devastating disorders.

The in vitro studies provide robust evidence for this compound's ability to mitigate key pathological features of both diseases at the cellular level. While the qualitative reports from in vivo studies are encouraging, further research is needed to provide detailed quantitative data on the cognitive and anti-inflammatory effects of this compound in animal models.

The progression of this compound (as AKV9) towards clinical trials for ALS is a significant step forward. The promising preclinical findings in Alzheimer's models warrant further investigation and suggest that this compound could be a broad-spectrum therapeutic for a range of proteinopathies. Future studies should focus on elucidating the precise molecular targets of this compound and on conducting rigorous clinical trials to establish its safety and efficacy in human populations.

References

An In-depth Technical Guide on the Early-Stage Efficacy of NU-9 for Neurodegenerative Diseases

Introduction

NU-9, also referred to as AKV9, is an experimental small molecule compound that has demonstrated significant therapeutic potential in preclinical studies for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3] Developed by researchers at Northwestern University, NU-9 is notable for its mechanism of action which, rather than addressing disease-specific symptoms, targets underlying pathologies common to multiple neurodegenerative disorders.[1][3] This technical guide provides a comprehensive overview of the early-stage research on NU-9's efficacy, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated pathways and workflows.

Mechanism of Action

Early research indicates that NU-9's therapeutic effects stem from its ability to address the toxic buildup of misfolded proteins, a hallmark of many neurodegenerative diseases.[2][3] The compound has been shown to be effective in reducing the accumulation of amyloid beta oligomers, which are implicated in Alzheimer's disease, and in improving the health of upper motor neurons affected in ALS.[1][2]

The proposed mechanism of action for NU-9 involves the restoration of cellular waste disposal pathways.[4][5] Specifically, NU-9 appears to enhance the trafficking of toxic protein aggregates, such as amyloid beta, to the lysosomes.[1][4] Once inside these cellular recycling centers, the protein clumps are broken down by enzymes like cathepsin B.[1][4] This process is crucial as disruptions in this endolysosomal trafficking system are believed to contribute to the formation of harmful protein oligomers.[4] By restoring this pathway, NU-9 helps to clear the toxic proteins, thereby protecting neurons from damage and dysfunction.[4][5]

Signaling Pathway of NU-9

The following diagram illustrates the proposed mechanism of NU-9 in restoring the trafficking of amyloid beta (Aβ) species to active lysosomes for degradation.

Preclinical Efficacy Data

NU-9 has been evaluated in both in vitro and in vivo models, demonstrating promising results in mitigating the pathological features of neurodegenerative diseases.

In Vitro Studies

In studies using cultured neurons, NU-9 has shown a protective effect against the buildup of toxic proteins. When neurons were treated with NU-9 prior to the introduction of amyloid beta, there was a significant reduction in protein aggregation within the cells and along their dendrites.[1][6] Notably, this protective effect was observed to persist even after NU-9 was removed from the cell culture, suggesting a lasting beneficial impact.[1][6]

| Experimental Model | Treatment | Key Finding | Reference |

| Cultured Hippocampal Neurons | NU-9 followed by Amyloid Beta | Reduced amyloid beta oligomer buildup within cells and along dendrites. | [1][6] |

| Lab-grown Upper Motor Neurons (from ALS mouse model) | AKV9 (formerly NU-9) | Improved health of diseased upper motor neurons, superior to existing ALS therapies. | [2] |

| Lab-grown Upper Motor Neurons (from ALS mouse model) | AKV9 in combination with Riluzole or Edaravone | Greater beneficial effects on neuron health compared to monotherapy. | [2] |

In Vivo Studies

Animal studies have further substantiated the potential of NU-9. In a mouse model of Alzheimer's disease, oral administration of NU-9 led to improved performance on memory tests.[1][6] Follow-up studies also revealed that NU-9 treatment reduced brain inflammation, a key pathological feature of Alzheimer's.[1][6]

| Animal Model | Treatment | Key Findings | Reference |

| Mouse Model of Alzheimer's Disease | Oral NU-9 | Improved performance on memory tests. | [1][6] |

| Mouse Model of Alzheimer's Disease | Oral NU-9 | Reduced brain inflammation associated with the disease. | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these early-stage findings. The following outlines the general protocols used in the preclinical evaluation of NU-9.

In Vitro Efficacy in Neuronal Cultures

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic mouse brains and cultured under standard conditions to allow for maturation and development of synaptic connections.

-

Treatment: A subset of the cultured neurons is pre-treated with NU-9 at a specified concentration for a defined period. A control group receives a vehicle solution.

-

Induction of Pathology: After the pre-treatment period, soluble amyloid beta oligomers are added to the culture medium of both the NU-9 treated and control groups to induce pathological protein aggregation.

-

Assessment of Protein Aggregation: Immunofluorescence staining is used to visualize and quantify the accumulation of amyloid beta oligomers within the neurons and along their dendrites. Confocal microscopy is employed for high-resolution imaging.

-

Analysis: The levels of protein aggregation are compared between the NU-9 treated and control groups to determine the efficacy of the compound in preventing protein buildup.

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

-

Animal Model: A transgenic mouse model that develops age-dependent amyloid plaques and cognitive deficits, mimicking key aspects of Alzheimer's disease, is used.

-

Treatment Administration: NU-9 is administered orally to one cohort of mice, while a control group receives a placebo. The treatment is typically given over a specified period, starting before or at the onset of significant pathology.

-

Behavioral Testing: The cognitive function of the mice is assessed using standardized memory tests, such as the Morris water maze or object recognition tests. These tests are conducted at baseline and at various time points during the treatment period.

-

Histopathological Analysis: After the treatment period, the mice are euthanized, and their brains are collected for analysis. Immunohistochemistry is used to quantify the extent of amyloid beta plaque deposition and neuroinflammation (e.g., by measuring glial cell activation).

-

Data Analysis: Statistical analysis is performed to compare the behavioral performance and neuropathological markers between the NU-9 treated and control groups.

Experimental Workflow

The diagram below provides a simplified overview of the preclinical experimental workflow for evaluating the efficacy of NU-9.

Conclusion and Future Directions

The early-stage research on NU-9 has provided compelling evidence for its potential as a therapeutic agent for neurodegenerative diseases. Its novel mechanism of action, which targets a common underlying pathology, suggests that it could have broad applications across multiple disorders. The consistent positive results from both in vitro and in vivo studies are promising.

Further research is needed to fully elucidate the molecular interactions of NU-9 and to optimize its therapeutic efficacy and safety profile. The progression of NU-9 (AKV9) into clinical trials for ALS is a significant step forward.[2] Future studies should also explore its effectiveness in other neurodegenerative conditions characterized by protein misfolding, such as Parkinson's disease and Huntington's disease.[1] Continued investigation into this promising compound may pave the way for a new class of therapies that can slow or halt the progression of these devastating diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AL-9 (NU-9) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies conducted on AL-9 (also known as NU-9 and AKV9), a promising small molecule compound investigated for its therapeutic potential in neurodegenerative diseases. The protocols detailed below are based on published research in mouse models of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.

Introduction

This compound (NU-9) is a novel compound that has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration.[1][2][3][4] Its mechanism of action appears to be multifaceted, primarily involving the enhancement of cellular clearance of misfolded protein aggregates, a common pathological hallmark of many neurodegenerative disorders.[2][3][5][6] Studies in mouse models have shown that NU-9 can ameliorate disease-related phenotypes, improve neuronal health, and restore function.[1][2][7][8][9][10][11]

Mechanism of Action

This compound (NU-9) is proposed to exert its neuroprotective effects by targeting a common pathogenic mechanism in neurodegenerative diseases: the accumulation of toxic protein oligomers.[2][7][5] The compound has been shown to prevent the buildup of amyloid-beta (Aβ) oligomers, mutant SOD1, and TDP-43.[7] The underlying mechanism involves the restoration of endolysosomal trafficking, directing protein aggregates to lysosomes for degradation in a cathepsin B-dependent manner.[2][3][7][5][6][12] This process is associated with an increase in the production of autophagosomes.[7]

Caption: Proposed mechanism of this compound (NU-9) action.

In Vivo Efficacy Studies in Mouse Models

This compound (NU-9) has been evaluated in several transgenic mouse models of neurodegenerative diseases, demonstrating a broad spectrum of therapeutic effects.

Amyotrophic Lateral Sclerosis (ALS) Mouse Models

In vivo studies have utilized the hSOD1G93A and hTDP-43A315T mouse models, which recapitulate key aspects of ALS pathology.

Key Findings:

-

Improved Motor Neuron Health: Treatment with NU-9 improved the health of upper motor neurons, protecting mitochondria, endoplasmic reticulum, apical dendrites, and axons.[7]

-

Reduced Protein Aggregation: In the hSOD1G93A model, NU-9 treatment led to a reduction in the levels of misfolded SOD1 protein.[7]

-

Functional Improvement: Treated mice exhibited preserved grip strength function.[7]

-

Enhanced Axon Outgrowth: In vitro studies using neurons from hSOD1G93A mice showed that NU-9 enhanced axon outgrowth, and this effect was additive when combined with riluzole or edaravone.[8][10][13] After 60 days of treatment, the health of diseased neurons in mice treated with NU-9 was comparable to that of healthy controls.[1][9]

| Mouse Model | Treatment Regimen | Key Outcomes | Reference |

| hSOD1G93A | 100 mg/kg/day via oral gavage | Reduced misfolded SOD1 levels, improved upper motor neuron health, preserved grip strength. | [7] |

| hTDP-43A315T | Not specified | Improved upper motor neuron health (mitochondria, ER, dendrites, axons), preserved grip strength. | [7] |

Alzheimer's Disease Mouse Model

Studies in a mouse model of Alzheimer's disease have also shown promising results.

Key Findings:

-

Improved Cognitive Function: Oral administration of NU-9 resulted in improved performance in memory tests.[2][3][4][6][11]

-

Reduced Neuroinflammation: The treatment was associated with a significant reduction in brain inflammation.[2][3][6][11]

-

Decreased Aβ Oligomer Buildup: NU-9 specifically prevents the intracellular accumulation of amyloid-beta oligomers.[2][3][6][12]

| Mouse Model | Treatment Regimen | Key Outcomes | Reference |

| Alzheimer's Disease Model | Oral administration (dose not specified) | Improved memory test performance, reduced brain inflammation, decreased intracellular Aβ oligomer buildup. | [2][3][4][6][11] |

Experimental Protocols

General Animal Husbandry

All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

This compound (NU-9) Formulation and Administration

Formulation:

-

For oral gavage, this compound (NU-9) can be suspended in a suitable vehicle such as a solution of 0.5% (w/v) carboxymethylcellulose in sterile water.

Administration:

-

Route: Oral gavage is a common and effective route for NU-9 administration in mice.[13]

-

Dosage: A dosage of 100 mg/kg/day has been shown to be effective and well-tolerated in mice, achieving a central nervous system (CNS) concentration of approximately 400 nM.[13]

-

Frequency: Daily administration is typical for chronic studies.

References

- 1. NU-9 Shows Promise in Neurodegenerative Diseases, Receives Additional NIA Funding [trial.medpath.com]

- 2. ALS drug effectively treats Alzheimer’s disease in new animal study – Chemistry of Life Processes Institute [clp.northwestern.edu]

- 3. NU-9 Alzheimer’s Treatment May Halt Brain Inflammation | Lab Manager [labmanager.com]

- 4. One Drug, Many Targets: ALS Drug Tackles Alzheimer’s in Mice [breakthroughsforphysicians.nm.org]

- 5. researchgate.net [researchgate.net]

- 6. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]

- 7. pnas.org [pnas.org]

- 8. alsnewstoday.com [alsnewstoday.com]

- 9. respiratory-therapy.com [respiratory-therapy.com]

- 10. neurosciencenews.com [neurosciencenews.com]

- 11. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]

- 12. ALS Drug Effectively Treats Alzheimer’s Disease in New Animal Study - News Center [news.feinberg.northwestern.edu]

- 13. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NU-9 in ALS Research

Note: Initial searches for "AL-9" did not yield specific results for an experimental compound in ALS research. However, extensive information was found for NU-9 , an experimental drug developed at Northwestern University showing promise for Amyotrophic Lateral Sclerosis (ALS). These application notes and protocols are based on the available preclinical data for NU-9.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord, leading to muscle atrophy and paralysis.[1] A key pathological hallmark of ALS is the accumulation of misfolded protein aggregates within neurons.[1] NU-9 is a novel small molecule compound that has demonstrated significant neuroprotective effects in preclinical models of ALS.[2][3] It addresses the underlying mechanism of toxic protein buildup, a common feature in multiple neurodegenerative diseases.[4][5]

Mechanism of Action

NU-9's primary mechanism of action is the enhancement of cellular protein clearance pathways.[5][6] It specifically targets the lysosomal degradation pathway to reduce the accumulation of toxic protein oligomers inside neurons.[5][6] Research suggests that NU-9 facilitates the removal of misfolded proteins by enhancing the function of lysosomes and the activity of the enzyme cathepsin B.[6][7] This process helps to restore neuron health and function.[8] In preclinical studies, NU-9 has been shown to improve the health of mitochondria and the endoplasmic reticulum, two cellular structures impacted by protein aggregation in ALS.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of NU-9 in ALS models.

| Model System | Treatment Duration | Key Findings | Reference |

| Two different mouse models of ALS | 60 days | Diseased neurons became similar to healthy control neurons. | [2][3][9] |

| SOD1 ALS mouse model | Not specified | Lengthened the axons of diseased upper motor neurons. | [2][10] |

| Alzheimer's disease mouse model | Not specified | Improved performance on memory tests and reduced brain inflammation. | [4][7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of NU-9 in ALS research, based on published study descriptions.

Protocol 1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures

Objective: To assess the neuroprotective effects of NU-9 against toxic protein aggregate-induced cell death in primary motor neuron cultures.

Materials:

-

Primary cortical or spinal motor neuron cultures from an ALS mouse model (e.g., SOD1-G93A) or wild-type cultures.

-

NU-9 compound (dissolved in a suitable vehicle, e.g., DMSO).

-

Toxic protein oligomers (e.g., pre-aggregated mutant SOD1 or amyloid-beta).

-

Cell culture medium and supplements.

-

Multi-well culture plates.

-

Reagents for cell viability assays (e.g., MTT, LDH).

-

Immunofluorescence staining reagents (antibodies against neuronal markers and protein aggregates).

-

Fluorescence microscope.

Procedure:

-

Cell Plating: Plate primary motor neurons in multi-well plates at a suitable density and allow them to adhere and mature for a specified period.

-

NU-9 Pre-treatment: Treat the neuronal cultures with varying concentrations of NU-9 for a predetermined duration (e.g., 24 hours) before inducing toxicity. Include a vehicle-only control group.

-

Toxicity Induction: Add pre-formed toxic protein oligomers to the culture medium to induce neuronal stress and damage.

-

Co-incubation: Co-incubate the cells with NU-9 and the toxic protein aggregates for a specified time (e.g., 48-72 hours).

-

Assessment of Cell Viability:

-

MTT Assay: Measure the metabolic activity of the neurons as an indicator of cell viability.

-

LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death and membrane damage.

-

-

Immunofluorescence Staining:

-

Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2, NeuN) to visualize neuronal morphology and for protein aggregate markers (e.g., anti-SOD1, anti-amyloid-beta) to quantify intracellular protein accumulation.

-

-

Data Analysis: Quantify and compare cell viability and the extent of protein aggregation between NU-9 treated and untreated groups.

Protocol 2: In Vivo Efficacy Study in an ALS Mouse Model

Objective: To evaluate the therapeutic efficacy of NU-9 in a transgenic mouse model of ALS (e.g., SOD1-G93A).

Materials:

-

Transgenic ALS mice (e.g., SOD1-G93A) and wild-type littermate controls.

-

NU-9 compound formulated for oral administration.

-

Vehicle control.

-

Equipment for behavioral testing (e.g., rotarod, grip strength meter).

-

Equipment for tissue collection and processing.

-

Reagents for histological and immunohistochemical analysis.

Procedure:

-

Animal Grouping: Randomly assign ALS mice to a treatment group (receiving NU-9) and a control group (receiving vehicle). Include a group of wild-type mice as a healthy control.

-

Drug Administration: Administer NU-9 orally to the treatment group at a predetermined dose and frequency, starting at a specific disease stage (e.g., pre-symptomatic or early symptomatic).

-

Behavioral Monitoring:

-

Motor Function: Regularly assess motor performance using tests like the rotarod test and grip strength measurement.

-

Disease Progression: Monitor body weight and survival.

-

-

Tissue Collection: At the end of the study or at specific time points, euthanize the animals and collect brain and spinal cord tissues.

-

Histological and Immunohistochemical Analysis:

-

Process the collected tissues for histology (e.g., Nissl staining) to quantify motor neuron loss.

-

Perform immunohistochemistry to assess protein aggregation, glial activation (astrocytes and microglia), and synaptic integrity.

-

-

Data Analysis: Compare the behavioral outcomes, survival rates, and neuropathological findings between the NU-9 treated and vehicle control groups.

Visualizations

NU-9 Mechanism of Action

Caption: Proposed mechanism of NU-9 enhancing lysosomal clearance of toxic protein aggregates.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. ALS - Wikipedia [en.wikipedia.org]

- 2. respiratory-therapy.com [respiratory-therapy.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. news-medical.net [news-medical.net]

- 5. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]

- 6. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]

- 7. NU-9 Alzheimer’s Treatment May Halt Brain Inflammation | Lab Manager [labmanager.com]

- 8. als.org [als.org]

- 9. National Institute on Aging invests an additional $7.3 million into NU-9 - Northwestern Now [news.northwestern.edu]

- 10. neurosciencenews.com [neurosciencenews.com]

Application Notes and Protocols for the Use of AL-9 (NU-9) in Alzheimer's Disease Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of AL-9, referred to in the scientific literature as NU-9, in cellular models of Alzheimer's disease (AD). NU-9 is an experimental small molecule compound that has demonstrated potential in preclinical studies by addressing the underlying mechanisms of neurodegeneration.[1][2] This document summarizes the key findings related to NU-9's mechanism of action, provides detailed protocols for its application in primary neuron cultures, and presents the supporting data in a clear and accessible format.

The primary mechanism of NU-9 in the context of Alzheimer's disease is the prevention of intracellular amyloid-beta oligomer (AβO) accumulation.[1][3][4][5] Unlike compounds that target extracellular amyloid plaques, NU-9 enhances the cell's natural protein clearance machinery.[1][2] Specifically, its action is dependent on functional lysosomes and the activity of the enzyme Cathepsin B, suggesting that NU-9 facilitates the trafficking and degradation of AβOs through the endolysosomal pathway.[3][5]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the efficacy of NU-9 in reducing AβO accumulation in primary hippocampal neuron cultures.

Table 1: Effect of NU-9 Pretreatment on Amyloid-Beta Oligomer (AβO) Accumulation in Primary Hippocampal Neurons

| Treatment Group | AβO Accumulation in Dendrites (% of Control) | Reduction (%) | p-value | AβO Accumulation in Cell Body (% of Control) | Reduction (%) | p-value |

| Vehicle (DMSO) + 500 nM Aβ42 | 100% | - | - | 100% | - | - |

| 3 µM NU-9 + 500 nM Aβ42 | 39% | 61% | < 0.0001 | 43% | 57% | = 0.0002 |

Data is derived from immunofluorescence imaging analysis as reported in Johnson et al., PNAS.[3]

Table 2: Summary of Mechanistic Studies on NU-9 Action

| Condition | Effect on AβO Accumulation | Implication for NU-9 Mechanism |

| Proteasome Inhibition (with MG132) | No significant effect | NU-9 action is independent of the proteasome pathway. |

| Lysosome Inhibition (with Bafilomycin A1) | NU-9 fails to reduce AβO accumulation | NU-9 requires functional lysosomes to exert its effect. |

| Cathepsin B Inhibition | NU-9 fails to reduce AβO accumulation | Cathepsin B is essential for the NU-9-mediated clearance of AβOs. |

| Cathepsin L Inhibition | Prevents AβO buildup independently of NU-9 | Cathepsin L is involved in the pathway of AβO formation. |

This table summarizes the findings from inhibitor studies in primary hippocampal neurons.[3]

Mandatory Visualizations

Signaling Pathway of NU-9 in Amyloid-Beta Oligomer Clearance

References

- 1. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]

- 2. newsweek.com [newsweek.com]

- 3. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Studies of NU-9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of NU-9 in preclinical settings, based on published research. The protocols detailed below are intended to serve as a guide for the replication and further investigation of NU-9's therapeutic potential in neurodegenerative disease models.

Introduction

NU-9 is a small molecule compound that has demonstrated neuroprotective effects in preclinical models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2] Its mechanism of action involves enhancing the cellular clearance of misfolded protein aggregates, a common pathological hallmark of many neurodegenerative disorders.[1][3] NU-9 has been shown to improve the health of upper motor neurons by protecting mitochondria and the endoplasmic reticulum.[4]

Data Presentation: Dosage and Administration of NU-9

The following tables summarize the quantitative data from preclinical studies of NU-9.

In Vivo Dosage and Administration

| Animal Model | Disease | Dosage | Route of Administration | Vehicle | Treatment Duration | Reference |

| hSOD1G93A Mice | ALS | 20 mg/kg/day and 100 mg/kg/day | Oral Gavage | N-methyl-2-pyrrolidone (NMP) and olive oil | Postnatal day 60 to 120 | [4] |

| prpTDP-43A315T Mice | ALS | 100 mg/kg/day | Oral Gavage | N-methyl-2-pyrrolidone (NMP) and olive oil | Postnatal day 60 to 120 | [4] |

| 5xFAD Mice | Alzheimer's Disease | 20 mg/kg/day | Oral Gavage | Vehicle (assumed to be similar to the ALS studies, e.g., NMP and olive oil) | 1 month (starting at 10 months of age) | [1] |

In Vitro Concentration

| Cell Type | Application | Concentration | Solvent | Reference |

| Primary Hippocampal Neurons | Inhibition of AβO accumulation | Not specified | Not specified | |

| Upper Motor Neurons (from hSOD1G93A mice) | Assessment of neuron health | 400 nM | DMSO (stock solution) | [5] |

Experimental Protocols

In Vivo Administration Protocol: Oral Gavage in Mouse Models

This protocol is applicable to both ALS (hSOD1G93A, prpTDP-43A315T) and Alzheimer's disease (5xFAD) mouse models.

Materials:

-

NU-9 compound

-

N-methyl-2-pyrrolidone (NMP)

-

Olive oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal scale

-

Oral gavage needles (20-gauge, 38 mm)

-

Syringes

Procedure:

-

Formulation Preparation:

-

To prepare a 10 mg/mL stock solution of NU-9, weigh the required amount of the compound.

-

For every 36.58 mg of NU-9, add 0.274 mL of NMP and vortex thoroughly.

-

Add 3.384 mL of olive oil and vortex for approximately 2 minutes until a clear, yellow formulation is achieved.[4]

-

Prepare fresh formulations as needed and store appropriately.

-

-

Animal Dosing:

-

Weigh each mouse to determine the precise volume of the NU-9 formulation to administer.

-

Calculate the required dose based on the animal's weight (e.g., for a 20 mg/kg dose in a 25g mouse, the required amount of NU-9 is 0.5 mg).

-

Using the 10 mg/mL stock solution, the volume to administer would be 50 µL.

-

Administer the calculated volume once daily via oral gavage using a 20-gauge, 38 mm gavage needle.[4]

-

For control animals, administer the vehicle (NMP and olive oil) only.[4]

-

-

Treatment Schedule:

In Vitro Protocol: Treatment of Neuronal Cultures

This protocol is based on studies with upper motor neurons from hSOD1G93A mice.

Materials:

-

NU-9 compound

-

Dimethyl sulfoxide (DMSO)

-

Appropriate neuronal cell culture medium (e.g., Neurobasal medium supplemented with B27)

-

Cultured primary neurons (e.g., hippocampal or upper motor neurons)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 100 µM stock solution of NU-9 in sterile DMSO.

-

-

Working Solution Preparation and Cell Treatment:

-

On the day of the experiment, dilute the 100 µM NU-9 stock solution in a serum-free culture medium to a final concentration of 400 nM.

-

Remove the existing medium from the cultured neurons and replace it with the medium containing 400 nM NU-9.

-

For control cultures, add an equivalent volume of vehicle (DMSO diluted in medium) to the cells.

-

Incubate the cells for the desired experimental duration.

-

Efficacy Assessment Protocols

Assessment of Motor Function in ALS Mouse Models (Inverted Mesh Test)

-

Place the mouse on a wire mesh screen.

-

Gently invert the screen and start a timer.

-

Record the time it takes for the mouse to fall off the screen.

-

Perform multiple trials per animal with adequate rest periods in between.

Assessment of Memory in Alzheimer's Disease Mouse Models (Novel Object/Location Recognition)

-

Habituation: Allow the mouse to explore an open-field arena for a set period.

-

Training/Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a defined time. Record the time spent exploring each object.

-

Testing Phase (Novel Object Recognition): After a retention interval, replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the novel versus the familiar object.

-

Testing Phase (Novel Location Recognition): After a retention interval, move one of the familiar objects to a new location within the arena. Place the mouse back in the arena and record the time spent exploring the object in the novel versus the familiar location.

-

An increase in time spent exploring the novel object or location is indicative of intact memory.[1]

Visualizations

Caption: Proposed signaling pathway for NU-9's neuroprotective effects.

Caption: General experimental workflow for preclinical evaluation of NU-9.

References

- 1. pnas.org [pnas.org]

- 2. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]

- 3. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]

- 4. akavatx.com [akavatx.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for NU-9 In Vitro Experiments

Topic: NU-9 Delivery Methods for In Vitro Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

NU-9 (also known as AKV9) is a promising small molecule compound being investigated for its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2] Unlike treatments that target disease-specific symptoms, NU-9 addresses the underlying mechanisms of neurodegeneration, primarily by preventing the intracellular accumulation of toxic misfolded proteins.[1][3] In vitro studies have demonstrated that NU-9 can rescue and restore the health of diseased neurons, making it a compound of significant interest.[4][5] For instance, research has shown that NU-9 can make diseased neurons resemble healthy ones after treatment in mouse models of ALS.[6][7]

These application notes provide detailed protocols for the delivery and use of NU-9 in in-vitro experimental settings, summarize key quantitative data from preclinical studies, and illustrate its mechanism of action.

Mechanism of Action

NU-9's primary mechanism involves the enhancement of the cell's natural protein disposal machinery. It specifically targets the endolysosomal pathway to clear aggregation-prone proteins like mutant SOD1 (in ALS) and amyloid-beta oligomers (in Alzheimer's) from within the neuron.[3][8]

The key steps are:

-

Enhanced Protein Trafficking: NU-9 facilitates the movement of misfolded proteins from the late endosome to the lysosome, the cell's primary recycling center.[8]

-

Lysosomal Degradation: Inside the lysosome, the enzyme Cathepsin B plays a crucial role in breaking down these toxic protein clumps.[1][8] NU-9's action is dependent on a functional lysosome and Cathepsin B activity.[8]

-

Prevention of Toxic Buildup: By clearing these proteins, NU-9 prevents the formation of harmful oligomers that lead to synaptic dysfunction, neuroinflammation, and eventual cell death.[1][3][8]

-

Improved Cellular Health: In ALS models, NU-9 has also been shown to improve the structural integrity of mitochondria and the endoplasmic reticulum (ER) in diseased upper motor neurons.[5][9]

This mechanism is distinct from the proteasome pathway, another of the cell's "junk disposal" systems.[1][3]

References

- 1. news-medical.net [news-medical.net]

- 2. ALS drug effectively treats Alzheimer’s disease in new animal study - Northwestern Now [news.northwestern.edu]

- 3. ALS Drug NU-9 Shows Promising Results for Alzheimer's Disease in Animal Study [trial.medpath.com]

- 4. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. als.org [als.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. National Institute on Aging invests an additional $7.3 million into NU-9 - Northwestern Now [news.northwestern.edu]

- 8. pnas.org [pnas.org]

- 9. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

AL-9 solubility and stability issues in vitro

Welcome to the technical support center for AL-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation in my cell culture medium after adding this compound. What could be the cause?

A1: Precipitation of this compound in cell culture media is a common issue and can stem from several factors:

-

Poor Solubility: this compound may have inherently low solubility in aqueous solutions like cell culture media.

-

High Concentration: The concentration of this compound you are using might exceed its solubility limit in the medium.

-

Interaction with Media Components: this compound may interact with components in your culture medium, such as salts (e.g., phosphates), proteins, or pH indicators, leading to the formation of insoluble complexes. For instance, aluminum, a trivalent metal ion, is known to bind strongly to phosphate and form sparingly soluble polynuclear species.[1][2]

-

Temperature and pH Shifts: Changes in temperature (e.g., warming the medium to 37°C) or pH can alter the solubility of this compound.[3]

-

Solvent Shock: If this compound is dissolved in a stock solution with a high concentration of an organic solvent (like DMSO), adding it too quickly to the aqueous medium can cause it to precipitate out of solution.

Q2: How can I improve the solubility of this compound for my in vitro assays?

A2: To enhance the solubility of this compound, consider the following strategies:

-

Optimize the Solvent for Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO or ethanol. However, be mindful of the final solvent concentration in your culture medium, as high concentrations can be toxic to cells.

-

Use a Lower Working Concentration: Determine the optimal concentration range for this compound in your specific cell line that is both effective and remains in solution.

-

Serial Dilutions: Prepare serial dilutions of your this compound stock solution in pre-warmed culture medium. Add the diluted this compound dropwise to your culture while gently swirling to ensure rapid and even dispersion.

-

pH Adjustment: The solubility of many compounds is pH-dependent. You can try adjusting the pH of your solvent or buffer, but be cautious about how this might affect your cells and the stability of this compound.

-

Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents or excipients can be used to improve the solubility of a compound. However, their effects on your experimental system must be carefully validated.

Q3: My this compound solution appears to lose activity over time. What are the potential stability issues?

A3: Loss of this compound activity can be attributed to several stability concerns:

-

Hydrolysis: this compound may be susceptible to hydrolysis in aqueous environments, leading to its degradation.

-

Oxidation: The compound might be sensitive to oxidation, especially in the presence of certain metal ions or under specific atmospheric conditions.

-

Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light. Store this compound solutions protected from light.

-

Adsorption to Plastics: this compound might adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing its effective concentration in the medium.

-

Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous enzymes could potentially metabolize and inactivate this compound.

Q4: What is the recommended procedure for preparing this compound working solutions?

A4: To prepare a working solution of this compound and minimize precipitation, follow this general protocol:

-

Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

Warm your cell culture medium to the experimental temperature (typically 37°C).

-

Create an intermediate dilution of the this compound stock solution in pre-warmed medium.

-

Add the intermediate dilution to your final culture volume drop-by-drop while gently agitating the culture vessel to ensure rapid mixing.

-

Visually inspect the medium for any signs of precipitation immediately after adding this compound and before placing it in the incubator.

Quantitative Data Summary

The following tables provide illustrative data on the solubility and stability of a hypothetical compound like this compound under various conditions. Note: These are example data and should be experimentally determined for your specific batch of this compound.

Table 1: Solubility of this compound in Different Solvents

| Solvent | Solubility (mg/mL) at 25°C |

| Water | < 0.1 |

| PBS (pH 7.4) | < 0.1 |

| DMSO | > 50 |

| Ethanol | > 20 |

| Cell Culture Medium + 10% FBS | 0.5 - 1.0 (variable) |

Table 2: Stability of this compound in Solution

| Condition | Storage Temperature | Half-life (t½) |

| 10 mM in DMSO | -20°C | > 6 months |

| 10 mM in DMSO | 4°C | ~2 weeks |

| 10 µM in Culture Medium | 37°C | ~24 hours |

| 10 µM in PBS (pH 7.4) | 37°C | ~48 hours |

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense 1 mL of your complete cell culture medium into several sterile microcentrifuge tubes.

-

Create a series of this compound concentrations (e.g., 1, 5, 10, 20, 50, 100 µM) by adding the appropriate volume of the stock solution to the medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).

-

Incubate the tubes at 37°C for 2 hours.

-

Visually inspect each tube for any signs of precipitation against a dark background.

-

For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The highest concentration that shows no visible precipitation and has a measured concentration close to the nominal concentration is the maximum soluble concentration.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

-

Prepare a working solution of this compound in your complete cell culture medium at a concentration below its maximum solubility.

-

Dispense aliquots of the solution into sterile tubes.

-

Incubate the tubes at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a tube and immediately freeze it at -80°C to halt any further degradation.

-

Once all time points are collected, thaw the samples and analyze the concentration of the remaining intact this compound using a validated analytical method (e.g., LC-MS).

-

Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.

Visualizations

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Hypothetical signaling cascade initiated by this compound.

References

Technical Support Center: Optimizing AL-9 Concentration for Cell-Based Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of AL-9, a potent and selective G9a histone methyltransferase inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the G9a enzyme (also known as EHMT2). G9a is a histone methyltransferase that specifically dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[1][2][3] By inhibiting G9a, this compound prevents this methylation, leading to a more open chromatin state and the potential reactivation of silenced genes.[1] This mechanism is critical in various cellular processes and is a target of interest in oncology and other diseases.[2][3]

Q2: What is the optimal starting concentration range for this compound in a new cell line?

For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line to this compound. A typical starting range would be from 10 nM to 10 µM. It is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for G9a inhibition and the half-maximal cytotoxic concentration (CC50) to assess toxicity.

Q3: How can I confirm that this compound is engaging its target in my cells?

Target engagement can be confirmed by measuring the levels of H3K9me2, the product of G9a activity. A successful inhibition by this compound should result in a dose-dependent decrease in global H3K9me2 levels. This can be assessed by various methods, including In-Cell Western (ICW), Western blotting, or immunofluorescence.

Q4: What are the critical controls to include in my experiments?

To ensure the reliability of your results, the following controls are essential:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

-

Untreated Control: Cells that are not exposed to this compound or its vehicle.

-

Positive Control: If available, a compound with a known inhibitory effect on G9a.

-

Negative Control: A structurally similar but inactive compound, if available.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in cell-based assays.

| Problem | Possible Cause | Suggested Solution |